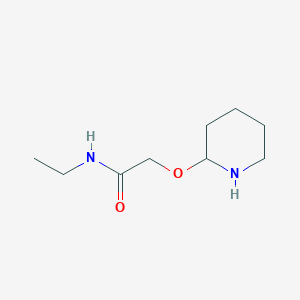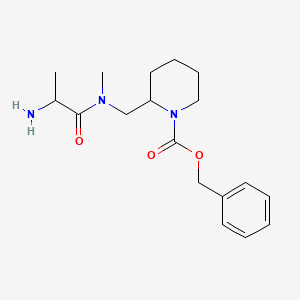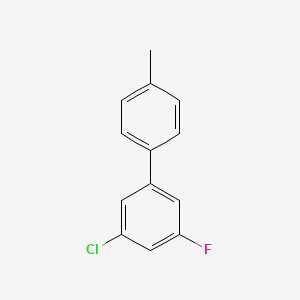
3-Chloro-5-fluoro-4'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient.
Friedel-Crafts Alkylation: This method involves the alkylation of a halogenated biphenyl derivative using an alkyl halide in the presence of a Lewis acid catalyst. This reaction is useful for introducing alkyl groups onto the biphenyl structure.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors and advanced catalytic systems further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl structure makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated and nitrated biphenyl derivatives.
Nucleophilic Substitution: Products include amine, thiol, and alkoxide-substituted biphenyl derivatives.
Oxidation and Reduction: Products include various oxidized and reduced biphenyl derivatives.
科学研究应用
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3-Chloro-5-fluoro-4’-methylbiphenyl: Similar structure but lacks the methyl group on the biphenyl ring.
3,5-Dichloro-4’-fluoro-1,1’-biphenyl: Contains an additional chlorine atom, which alters its chemical properties.
3-Chloro-4’-methyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
属性
分子式 |
C13H10ClF |
|---|---|
分子量 |
220.67 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
InChI 键 |
UQDPFFGOKLTEOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
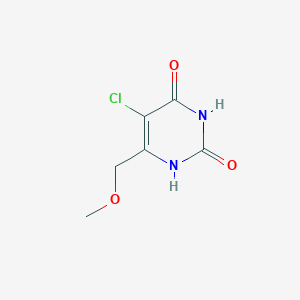
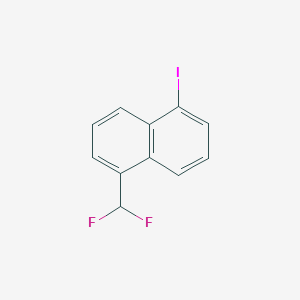
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14780429.png)
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine](/img/structure/B14780437.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14780461.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
